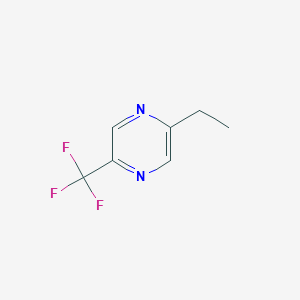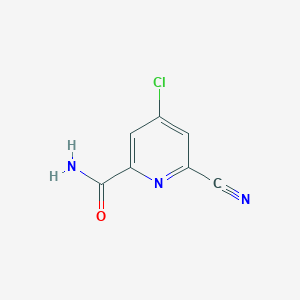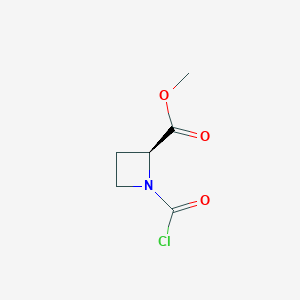
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is an organic compound characterized by the presence of a chloro-substituted indane ring with a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol typically involves the reduction of the corresponding ketone, (6-Chloro-2,3-dihydro-1H-inden-1-one), using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone precursor under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: (6-Chloro-2,3-dihydro-1H-inden-1-yl)aldehyde or (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid.
Reduction: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methane.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
科学的研究の応用
(6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the chloro-substituted indane ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)amine
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)acetaldehyde
- (6-Chloro-2,3-dihydro-1H-inden-1-yl)carboxylic acid
Comparison: (6-Chloro-2,3-dihydro-1H-inden-1-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxymethyl group allows for additional hydrogen bonding and can be further functionalized, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H11ClO |
|---|---|
分子量 |
182.64 g/mol |
IUPAC名 |
(6-chloro-2,3-dihydro-1H-inden-1-yl)methanol |
InChI |
InChI=1S/C10H11ClO/c11-9-4-3-7-1-2-8(6-12)10(7)5-9/h3-5,8,12H,1-2,6H2 |
InChIキー |
WZBSGHXIBKAXTD-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1CO)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Methyl-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid](/img/structure/B11910206.png)







